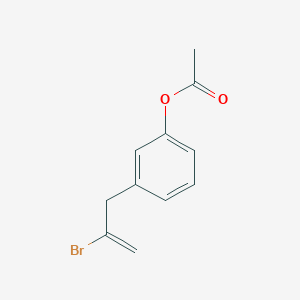

3-(3-Acetoxyphenyl)-2-bromo-1-propene

Description

3-(3-Acetoxyphenyl)-2-bromo-1-propene is a brominated alkenyl compound featuring an acetoxyphenyl substituent at the 3-position of the propene chain. Its molecular structure (C₁₁H₁₁BrO₂) includes a conjugated double bond, a bromine atom at the 2-position of the propene, and a meta-substituted acetoxy group on the aromatic ring.

This suggests challenges in synthesis, stability, or niche applicability.

Propriétés

IUPAC Name |

[3-(2-bromoprop-2-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUJVSDFFJSZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641197 | |

| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-81-1 | |

| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetoxyphenyl)-2-bromo-1-propene typically involves the following steps:

-

Bromination of 3-(3-Acetoxyphenyl)-1-propene: : This step involves the bromination of 3-(3-Acetoxyphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

-

Acetylation of 3-(3-Hydroxyphenyl)-2-bromo-1-propene: : The hydroxyl group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Acetoxyphenyl)-2-bromo-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The double bond in the propene chain can be reduced using hydrogenation catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Major Products Formed

Substitution: Formation of 3-(3-Acetoxyphenyl)-2-substituted-1-propenes.

Oxidation: Formation of 3-(3-Acetoxyphenyl)-2-bromo-1-propenoic acid or 3-(3-Acetoxyphenyl)-2-bromo-1-propanone.

Reduction: Formation of 3-(3-Acetoxyphenyl)-2-bromo-1-propane.

Applications De Recherche Scientifique

3-(3-Acetoxyphenyl)-2-bromo-1-propene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(3-Acetoxyphenyl)-2-bromo-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. The molecular targets and pathways depend on the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

2-Bromo-1-propene

- Structure : A simple bromoalkene (C₃H₅Br) without aromatic substituents.

- Reactivity : The absence of an acetoxyphenyl group results in higher electrophilicity at the brominated carbon, favoring rapid substitution or elimination reactions. For example, it is widely used in drug synthesis for alkylation or cyclopropanation .

- Applications : Preferred in reactions requiring a small, reactive bromoalkene. In contrast, 3-(3-Acetoxyphenyl)-2-bromo-1-propene’s aromatic system may stabilize transition states in conjugated addition reactions.

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

- Structure: Features a bromo-methoxyphenyl group and a pyridinyl ketone (C₁₅H₁₂BrNO₂).

- Electronic Effects : The methoxy group (electron-donating) increases electron density on the aromatic ring, contrasting with the electron-withdrawing acetoxy group in the target compound. This difference influences reactivity in electrophilic aromatic substitution or metal-catalyzed cross-couplings .

- Coordination Chemistry : The pyridine moiety enables metal coordination, a property absent in this compound.

3-(2-Acetoxyphenyl)-2-bromo-1-propene (Isomer Comparison)

1-(3-Bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine

- Structure: A bromo-chloro-methoxyphenyl amine derivative (C₁₆H₂₃BrClNO).

- Compared to the target compound, this structure is bulkier and less suited for reactions requiring planar conjugation .

Research and Application Insights

- Pharmaceutical Utility : The target compound’s acetoxyphenyl group may improve binding affinity in drug candidates targeting aromatic receptors. However, its discontinued status highlights synthetic or stability challenges .

- Structural Insights : Crystallographic data from analogues (e.g., ) suggest that substituent positioning critically affects molecular geometry and intermolecular interactions.

Activité Biologique

3-(3-Acetoxyphenyl)-2-bromo-1-propene (CAS No. 890097-81-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromoalkene structure with an acetoxyphenyl group, which may influence its reactivity and biological interactions. The presence of the bromine atom and the acetoxy group suggests potential for modulation of biological pathways, particularly in enzyme inhibition and receptor interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By blocking COX-2 activity, it reduces the synthesis of pro-inflammatory mediators such as prostaglandins.

- Induction of Apoptosis : In cancer cell lines, this compound has demonstrated the ability to induce apoptosis, a crucial mechanism for inhibiting tumor growth. This effect is likely mediated through the modulation of signaling pathways such as NF-κB and STAT3, which are known to play roles in cell survival and proliferation .

Anti-Cancer Activity

Studies have highlighted the anticancer properties of this compound:

- Cell Proliferation Inhibition : Experimental results indicate that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been observed to reduce viability in breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound exhibits enhanced anticancer activity, suggesting its potential as an adjunct therapy in cancer treatment.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are noteworthy:

- Reduction of Inflammatory Markers : In vitro studies have shown that treatment with this compound leads to a decrease in levels of inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.

Study 1: Anticancer Effects

A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP .

Study 2: Anti-inflammatory Effects

In a murine model of arthritis, administration of this compound resulted in significant reductions in paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.